

# Etelcalcetide FGF23 reduction compared cinacalcet

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Etelcalcetide Hydrochloride

CAS No.: 1334237-71-6

Cat. No.: S527487

[Get Quote](#)

## Quantitative Comparison of FGF23 Reduction

The table below summarizes key efficacy data from head-to-head trials and observational studies, providing a clear comparison of the FGF23-lowering effects.

| Study Reference                               | Study Design & Population                                                         | Treatment Arms                                                       | Key Findings on FGF23 Reduction                                                 | Reported P-value    |
|-----------------------------------------------|-----------------------------------------------------------------------------------|----------------------------------------------------------------------|---------------------------------------------------------------------------------|---------------------|
| <b>Etelcalcetide vs. Cinacalcet Trial [1]</b> | Randomized controlled trial (RCT), 26-week duration (n=683 hemodialysis patients) | Etelcalcetide (n=340) vs. Cinacalcet (n=343)                         | Median % change: <b>-68% (Etelcalcetide)</b> vs. <b>-41% (Cinacalcet)</b>       | <b>P &lt; 0.001</b> |
| <b>Cinacalcet CUPID Trial [2]</b>             | RCT, 16-week duration (n=66 peritoneal dialysis patients)                         | Cinacalcet + low-dose Vitamin D (n=33) vs. flexible Vitamin D (n=33) | Median % change: <b>-42.54% (Cinacalcet group)</b> vs. <b>+15.83% (Control)</b> | <b>P = 0.008</b>    |

| Study Reference                     | Study Design & Population                          | Treatment Arms                                                             | Key Findings on FGF23 Reduction                                                                    | Reported P-value                     |
|-------------------------------------|----------------------------------------------------|----------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|--------------------------------------|
| <b>Cinacalcet ACHIEVE Trial</b> [3] | RCT, 27-week duration (n=91 hemodialysis patients) | Cinacalcet + fixed low-dose Vitamin D (n=NA) vs. flexible Vitamin D (n=NA) | FGF23 significantly decreased in Cinacalcet group; trended to increase in flexible Vitamin D group | <b>P &lt; 0.002</b> (between groups) |

## Detailed Experimental Data and Protocols

For a deeper understanding of the experimental evidence, here are the methodologies from the key studies cited.

- **Etelcalcetide vs. Cinacalcet Trial (2019) [1]:**
  - **Objective:** To investigate the effects of etelcalcetide on FGF23 and identify potential mediators (e.g., PTH, calcium, phosphate, bone turnover markers).
  - **Design:** Pooled secondary analysis of two Phase 3, double-blind, 26-week RCTs.
  - **Population:** Adults with SHPT receiving hemodialysis.
  - **Intervention:** Intravenous etelcalcetide (titrated from 5 mg to a maximum of 15 mg three times per week) versus oral cinacalcet (titrated from 30 mg to a maximum of 100 mg daily).
  - **FGF23 Measurement:** Serum FGF23 levels were measured, and median percentage changes from baseline to the end of the trial were analyzed.
- **Cinacalcet CUPID Trial (2013) [2]:**
  - **Objective:** To compare the efficacy of a cinacalcet-based regimen with conventional care (Vitamin D and phosphate binders) and analyze the change in FGF23 levels.
  - **Design:** Multicenter, open-label, randomized controlled study.
  - **Population:** Peritoneal dialysis patients with SHPT.
  - **Intervention:** Cinacalcet (starting at 25 mg/day, titrated to a maximum of 50 mg/day) plus low-dose oral calcitriol versus flexible doses of oral calcitriol alone (control).
  - **FGF23 Measurement:** Serum FGF23 was determined at baseline and the end of the assessment phase using a second-generation human FGF23 (C-terminal) ELISA kit.

## Mechanisms of Action and Experimental Workflow

Both drugs are calcimimetics that activate the calcium-sensing receptor (CaSR) on parathyroid cells, suppressing PTH secretion [4]. The subsequent reduction in PTH, along with direct and indirect effects on mineral metabolism, contributes to lowered FGF23. The following diagram illustrates the pathway from drug action to FGF23 reduction.



[Click to download full resolution via product page](#)

The typical workflow for a clinical trial investigating this mechanism is outlined below.



[Click to download full resolution via product page](#)

## Interpretation and Clinical Implications for Professionals

- **Superior Efficacy of Etelcalcetide:** The significantly greater reduction in FGF23 with etelcalcetide is consistent with its superior efficacy in lowering PTH in head-to-head trials [1] [5]. The correlation between FGF23 reduction and decreases in calcium and phosphate, but not directly with PTH, suggests that the effect on FGF23 may be partially independent of the primary PTH-lowering action [1].
- **Administration and Adherence:** A key differentiator is the administration route. Etelcalcetide is intravenous, administered thrice weekly after hemodialysis, ensuring complete adherence during

treatment sessions. Cinacalcet is an oral daily medication, and real-world effectiveness can be limited by gastrointestinal side effects and patient non-adherence [6] [5]. This can confound direct efficacy comparisons in real-world studies.

- **Safety and Monitoring:** The potent reduction of serum calcium (hypocalcemia) is a class-effect of calcimimetics and a primary safety concern. A 2025 real-world safety analysis of etelcalcetide identified **hypocalcemia** as the most frequently reported adverse event, along with signals for gastrointestinal discomfort and cardiovascular complications [7]. Vigilant monitoring and management of serum calcium are essential in both clinical practice and trial design.

In summary, while both calcimimetics effectively reduce FGF23, etelcalcetide demonstrates a more potent effect in direct comparisons. The choice in drug development or clinical practice may also be influenced by factors beyond pure efficacy, such as the safety profile, administration route, and the potential for improved adherence with intravenous dosing in a dialysis population.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Effects of Etelcalcetide on Fibroblast Growth Factor 23 in ... [pubmed.ncbi.nlm.nih.gov]
2. Cinacalcet lowering of serum fibroblast growth factor-23 ... [pmc.ncbi.nlm.nih.gov]
3. Effects of Cinacalcet and Concurrent Low-Dose Vitamin D on ... [pmc.ncbi.nlm.nih.gov]
4. : What we know eight years since its approval | Nefrología Etelcalcetide [revistanefrologia.com]
5. Versus Etelcalcetide in Hemodialysis Patients in the... Cinacalcet [pmc.ncbi.nlm.nih.gov]
6. Etelcalcetide for Secondary Hyperparathyroidism in... [journals.lww.com]
7. Real-world safety profile of etelcalcetide in dialysis-related ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Etelcalcetide FGF23 reduction compared cinacalcet]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b527487#etelcalcetide-fgf23-reduction-compared-cinacalcet>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)